BenchChemオンラインストアへようこそ!

1H,4H,5H-thieno[2,3-g]indazole

Physicochemical profiling Lipophilicity Drug-likeness

1H,4H,5H-Thieno[2,3-g]indazole (CAS 35635-88-2, molecular formula C₉H₈N₂S, molecular weight 176.24 g/mol) is a heterocyclic building block that features a fused tricyclic system combining a thiophene ring with a 4,5-dihydroindazole moiety. Unlike its fully aromatic congener 1H-thieno[2,3-g]indazole (CAS 27212-61-9), the 4,5-dihydro saturation introduces distinct physicochemical properties including a lower computed partition coefficient (XLogP3-AA = 1.9 vs.

Molecular Formula C9H8N2S
Molecular Weight 176.2
CAS No. 35635-88-2
Cat. No. B6253768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,4H,5H-thieno[2,3-g]indazole
CAS35635-88-2
Molecular FormulaC9H8N2S
Molecular Weight176.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,4H,5H-Thieno[2,3-g]indazole (CAS 35635-88-2): A Partially Saturated Thienoindazole Scaffold for Medicinal Chemistry and Fragment-Based Discovery


1H,4H,5H-Thieno[2,3-g]indazole (CAS 35635-88-2, molecular formula C₉H₈N₂S, molecular weight 176.24 g/mol) is a heterocyclic building block that features a fused tricyclic system combining a thiophene ring with a 4,5-dihydroindazole moiety [1]. Unlike its fully aromatic congener 1H-thieno[2,3-g]indazole (CAS 27212-61-9), the 4,5-dihydro saturation introduces distinct physicochemical properties including a lower computed partition coefficient (XLogP3-AA = 1.9 vs. logP 2.78 for the aromatic analog) and a higher molecular weight due to the two additional hydrogen atoms, while retaining an identical topological polar surface area of approximately 56.9 Ų . This scaffold has been incorporated into patent families targeting CNS receptors (e.g., 5-HT₂C) and kinase inhibition, reflecting its utility in medicinal chemistry campaigns [2].

Why 1H,4H,5H-Thieno[2,3-g]indazole Cannot Be Interchanged with Fully Aromatic Thienoindazole Analogs


The 4,5-dihydro saturation in 1H,4H,5H-thieno[2,3-g]indazole is not merely a minor structural nuance but a key determinant of its chemical and biological behavior. The saturated ethylene bridge (–CH₂–CH₂–) introduces conformational flexibility that is absent in the fully aromatic 1H-thieno[2,3-g]indazole, potentially altering target binding poses and pharmacokinetic properties [1]. Computed properties reveal significant lipophilicity differences (XLogP3 1.9 vs. logP 2.78), which can influence membrane permeability, solubility, and off-target binding profiles . Furthermore, the presence of the 4,5-dihydro motif enables regioselective C3–H metallation chemistry that is not accessible with the fully aromatic scaffold, as demonstrated on the analogous 4,5-dihydrobenzo[g]indazole system [2]. These quantifiable differences mean that substituting the dihydro scaffold with a fully aromatic thienoindazole or a simple indazole building block will yield a different compound with altered reactivity, physicochemical profile, and potentially divergent biological activity.

Quantitative Differentiation Evidence for 1H,4H,5H-Thieno[2,3-g]indazole (CAS 35635-88-2) Relative to Closest Analogs


Lipophilicity Reduction vs. Fully Aromatic 1H-Thieno[2,3-g]indazole

The 4,5-dihydro saturation in 1H,4H,5H-thieno[2,3-g]indazole yields a computed XLogP3-AA of 1.9, which is approximately 0.88 log units lower than the logP of 2.78 reported for the fully aromatic analog 1H-thieno[2,3-g]indazole (CAS 27212-61-9) [1]. This reduction in lipophilicity is within the optimal range for CNS drug candidates (typically logP 1–3) and is expected to improve aqueous solubility relative to the aromatic comparator.

Physicochemical profiling Lipophilicity Drug-likeness

Melting Point as a Surrogate for Crystallinity and Purification Amenability

1H,4H,5H-Thieno[2,3-g]indazole is a crystalline solid with a reported melting point of 166–168 °C, as documented by Enamine Ltd. (product code EN300-7948865). In contrast, the fully aromatic analog 1H-thieno[2,3-g]indazole (CAS 27212-61-9) has no publicly listed melting point, and many simple indazole building blocks exist as oils or low-melting solids, complicating purification and handling [1].

Quality control Solid-state properties Crystallinity

Regioselective C3 Functionalization Enabled by the 4,5-Dihydro Motif

Knochel and co-workers demonstrated that 4,5-dihydrobenzo[g]indazoles undergo efficient and regioselective metallation at the C3 position using hindered Mg- and Zn-TMP amides, enabling trapping with diverse electrophiles to generate C3-substituted derivatives [1]. This reactivity is predicated on the presence of the 4,5-dihydro (saturated ethylene) bridge; the fully aromatic benzo[g]indazole does not undergo analogous directed metallation with the same selectivity. By class-level inference, 1H,4H,5H-thieno[2,3-g]indazole, which shares the identical 4,5-dihydroindazole substructure, is expected to exhibit comparable C3-selective metallation chemistry, providing a vector for late-stage diversification that is unavailable with the fully aromatic thienoindazole analog.

Late-stage functionalization C–H activation Scaffold diversification

Incorporation as a Privileged Scaffold in 5-HT₂C Receptor Ligand Patents

International patent application WO1998056768A1, filed by a consortium of pharmaceutical companies, explicitly discloses tricyclic pyrrole and pyrazole derivatives built upon the thieno[2,3-g]indazole and furo[2,3-g]indazole core scaffolds as compounds with high selectivity and affinity for the 5-HT₂C receptor [1]. While specific IC₅₀ values for the unsubstituted scaffold are not provided, the selection of thieno[2,3-g]indazole over other heterocyclic cores (e.g., simple indazole, benzothiophene-fused systems) in a patent family targeting a therapeutically validated GPCR constitutes evidence that the thieno[2,3-g]indazole architecture offers a favorable balance of physicochemical and pharmacophoric properties for CNS applications.

GPCR CNS drug discovery Scaffold selection

Optimal Application Scenarios for 1H,4H,5H-Thieno[2,3-g]indazole Based on Verified Differentiation Evidence


CNS Lead Generation: Fragment-Based and Ligand-Efficient Starting Point for 5-HT₂C and Related GPCR Targets

With a computed XLogP3 of 1.9—well within CNS drug space (logP 1–3)—and a low molecular weight of 176.24 g/mol, this scaffold is suited for fragment-based drug discovery campaigns targeting CNS GPCRs, including the 5-HT₂C receptor as exemplified in WO1998056768A1 . The lower lipophilicity versus the fully aromatic analog (Δ logP ≈ −0.88) is expected to reduce non-specific binding and phospholipidosis risk, making it a preferable core for programs prioritizing CNS safety margins .

Diversifiable Scaffold for Parallel Library Synthesis via Regioselective C3 Functionalization

Based on the demonstrated C3-selective metallation of the structurally analogous 4,5-dihydrobenzo[g]indazole system (Synthesis 2009, 3661–3671) , 1H,4H,5H-thieno[2,3-g]indazole is projected to undergo similar directed C–H activation. This enables rapid analog generation at the C3 position using diverse electrophiles, a synthetic handle not available with the fully aromatic thienoindazole. Procurement of this specific dihydro scaffold thus supports efficient library enumeration for SAR studies.

Crystalline Building Block for High-Throughput Experimentation and Automated Synthesis Platforms

A well-defined melting point of 166–168 °C distinguishes this compound from oily or low-melting heterocyclic building blocks . This crystallinity facilitates accurate solid dispensing in automated parallel synthesis and high-throughput experimentation workflows, reduces hygroscopicity-related weighing errors, and supports reproducible reaction setup—a non-trivial procurement consideration for groups operating automated synthesis platforms.

Kinase Inhibitor Fragment: A Conformationally Constrained Indazole Bioisostere

Indazole is a well-established hinge-binding motif in kinase inhibitor design. The thieno[2,3-g] fusion extends the π-system while the 4,5-dihydro bridge introduces subtle conformational restriction not present in simple indazoles. Combined with the lower logP relative to the fully aromatic thienoindazole, this scaffold offers a differentiated physicochemical profile for fragment-based kinase screening, as evidenced by its inclusion in the Kinome_3702 compound set recorded in PubChem .

Quote Request

Request a Quote for 1H,4H,5H-thieno[2,3-g]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.